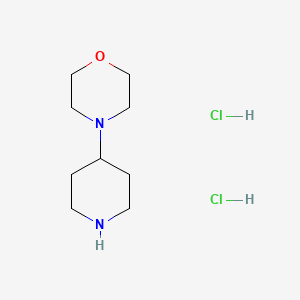

![molecular formula C14H17NO2 B2762073 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine CAS No. 626216-15-7](/img/structure/B2762073.png)

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine” is a chemical compound with the CAS Number: 17377-97-8 . It has a molecular weight of 203.24 . The IUPAC name for this compound is N-(2-furylmethyl)-4-methoxyaniline .

Physical And Chemical Properties Analysis

The compound has a boiling point of 190-194/21 Torr and a melting point of 41 .Scientific Research Applications

Organic Synthesis and Catalysis

- Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol, a related compound, is used in the aza-Piancatelli rearrangement with aryl amines to afford trans-4,5-disubstituted cyclopentenone derivatives. This process is catalyzed by phosphomolybdic acid and highlights the versatility of furan derivatives in synthesizing complex organic structures with high selectivity and yields in short reaction times (Reddy et al., 2012).

- Isocyanate Synthesis : In another study, isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series were synthesized, showcasing the applicability of furan derivatives in the preparation of isocyanates, which are valuable intermediates in the production of polymers, agrochemicals, and pharmaceuticals (Lebedev et al., 2006).

Material Science and Chemical Engineering

- Dye-Sensitized Solar Cells (DSSCs) : Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized and utilized in DSSCs. The furan-conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan derivatives in enhancing the performance of renewable energy technologies (Kim et al., 2011).

- Biobased Polyesters : Furan derivatives have also been explored for their application in the synthesis of biobased polyesters. Using 2,5-bis(hydroxymethyl)furan as a building block, novel biobased furan polyesters were synthesized via enzymatic polymerization. These materials represent a sustainable alternative to petroleum-based polymers, with applications ranging from packaging to biomedical devices (Jiang et al., 2014).

Pharmaceutical and Biological Studies

- Anticancer and Antiangiogenic Activity : Compounds derived from benzofuran, related to the chemical structure of interest, have been studied for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, have shown potent in vitro and in vivo antitumor activities, suggesting the potential of furan derivatives in the development of new anticancer therapies (Romagnoli et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPAOLAQWTWCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2762000.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2762007.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)

![5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2762011.png)

![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)